Phenyladenine dinucleotide

Description

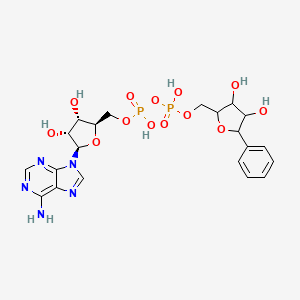

Dinucleotides are molecules composed of two nucleotide units linked by a phosphodiester bond. They play critical roles in biological systems, serving as cofactors (e.g., NADH), genetic material components, and regulatory elements. Such modifications could alter its biochemical properties, including stability, binding affinity, and interaction with proteins or nucleic acids. This article compares phenyladenine dinucleotide (theoretical) with structurally or functionally similar dinucleotides, leveraging insights from genomic, structural, and biochemical studies.

Properties

CAS No. |

68134-82-7 |

|---|---|

Molecular Formula |

C21H27N5O13P2 |

Molecular Weight |

619.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4-dihydroxy-5-phenyloxolan-2-yl)methyl hydrogen phosphate |

InChI |

InChI=1S/C21H27N5O13P2/c22-19-13-20(24-8-23-19)26(9-25-13)21-17(30)15(28)12(38-21)7-36-41(33,34)39-40(31,32)35-6-11-14(27)16(29)18(37-11)10-4-2-1-3-5-10/h1-5,8-9,11-12,14-18,21,27-30H,6-7H2,(H,31,32)(H,33,34)(H2,22,23,24)/t11?,12-,14?,15-,16?,17-,18?,21-/m1/s1 |

InChI Key |

KFGSYRXPFCYJJR-UCRSCDPVSA-N |

SMILES |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Synonyms |

phenyladenine dinucleotide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Dinucleotides

CpG Dinucleotides

CpG dinucleotides (cytosine followed by guanine linked by a phosphodiester bond) are well-studied in viral and eukaryotic genomes. Key findings include:

- Genomic Suppression: Vertebrate-infecting viruses exhibit significant CpG suppression due to host immune mechanisms targeting CpG-rich viral RNA . For example, flaviviruses show CpG underrepresentation at codon-codon interfaces, likely to evade host detection .

- Structural Dynamics : Substitutions like 5-chlorocytosine in CpG dinucleotides (e.g., PDB 4mgw) alter base-pairing and DNA flexibility, impacting protein binding .

NADH (Nicotinamide Adenine Dinucleotide)

NADH is a metabolic cofactor critical for redox reactions. Key contrasts include:

- Conformational Flexibility : NADH adopts distinct geometries in solution (e.g., α- vs. β-forms), affecting its interaction with enzymes .

- Functional Role : Unlike this compound, NADH’s adenine and nicotinamide moieties enable electron transfer. Phenyl substitutions could disrupt redox activity but enhance hydrophobicity.

Methodological Insights for Comparative Analysis

Synonymous Dinucleotide Usage (SDU)

SDU quantifies dinucleotide representation relative to synonymous codon usage, disentangling codon bias from host-driven selection . For example:

- Vertebrate viruses show CpG suppression across codon positions (SDU < 0) due to immune pressure .

- Applying SDU to this compound would require assessing its frequency against synonymous codon-encoded sequences.

Relative Dinucleotide Abundance (RDA)

RDA compares observed dinucleotide frequency to random expectations. NADH and CpG dinucleotides deviate significantly from RDA = 1, reflecting evolutionary constraints . This compound’s RDA could reveal selection for stability or interaction motifs.

Research Implications and Limitations

Q & A

Q. What strategies align phenomenological research methods with this compound’s functional dynamics?

- Methodological Answer : Use a bounded phenomenon approach:

- Define the phenomenon (e.g., "pH-dependent catalytic efficiency").

- Collect data via stopped-flow kinetics and circular dichroism.

- Analyze via hermeneutic cycles to iteratively refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.